3-Bromoimidazo[1,2-a]pyridin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWYBWMGBKDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromoimidazo 1,2 a Pyridin 8 Ol and Its Analogues
General Strategies for Imidazo[1,2-a]pyridine (B132010) Ring System Construction
The synthesis of the core imidazo[1,2-a]pyridine ring can be achieved through a variety of methodologies, ranging from classical condensation reactions to modern metal-catalyzed and metal-free approaches.
Condensation Reactions of 2-Aminopyridines with Diverse Building Blocks
The condensation of 2-aminopyridines with various carbonyl compounds or their equivalents remains a cornerstone for the construction of the imidazo[1,2-a]pyridine skeleton. acs.org This approach offers a straightforward route to a wide array of substituted derivatives.
Historically, the reaction of 2-aminopyridine (B139424) with α-haloketones, such as bromoacetaldehyde, has been a common method, though it can require elevated temperatures. bio-conferences.org More contemporary methods have focused on improving yields and reaction conditions. For instance, the reaction of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at 60°C without the need for a catalyst or solvent. bio-conferences.org
Three-component condensation reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a powerful tool for generating highly substituted imidazo[1,2-a]pyridines. acs.orgnih.gov This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by a Lewis acid like scandium triflate. bio-conferences.org Variations of this multicomponent approach have been developed, utilizing different building blocks and catalysts to expand the diversity of accessible products. acs.org For example, a one-pot, three-component reaction of ynals, 2-aminopyridines, and alcohols or thiols can proceed without a transition metal catalyst. acs.org
The choice of carbonyl-containing starting material significantly influences the substitution pattern of the resulting imidazo[1,2-a]pyridine. Ketones are frequently used in three-component reactions to produce 2,3-disubstituted derivatives. acs.org Furthermore, α-halogenated esters can be condensed with 2-aminopyridines under eco-friendly, catalyst-free conditions to yield monosubstituted imidazo[1,2-a]pyridines. nih.govresearchgate.net
| Reagents | Conditions | Product | Reference |
| 2-Aminopyridine, α-Haloketone | Heat | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine, Ynal, Alcohol/Thiol | Acid catalyst | Substituted Imidazo[1,2-a]pyridine | acs.org |
| 2-Aminopyridine, α-Halogenated ester | Reflux in ethanol | Monosubstituted Imidazo[1,2-a]pyridine | nih.govresearchgate.net |
Metal-Catalyzed Cyclization and Coupling Protocols
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines, often offering high efficiency and broad substrate scope. researchgate.net Copper and palladium catalysts are among the most frequently employed in these transformations.
Copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones or ketone oxime esters provides a direct route to imidazo[1,2-a]pyridines. organic-chemistry.org This method is advantageous due to its use of air as the oxidant. organic-chemistry.org Copper iodide (CuI) has been utilized in aerobic oxidative syntheses starting from 2-aminopyridines and acetophenones. organic-chemistry.org Gold catalysts, such as PicAuCl2, have also been shown to effectively catalyze the synthesis of imidazo[1,2-a]pyridines from pyridine (B92270) N-oxides and alkynes under mild conditions. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, have been extended to the synthesis of fused heterocyclic systems, including those containing the imidazo[1,2-a]pyridine core. nih.gov These reactions typically involve the coupling of an organotin reagent with a halogenated substrate.
| Catalyst | Reactants | Reaction Type | Reference |
| Copper(I) | 2-Aminopyridines, Ketones/Ketone oxime esters | Aerobic Dehydrogenative Cyclization | organic-chemistry.org |
| Gold (PicAuCl2) | Pyridine N-Oxides, Alkynes | Redox Synthesis | nih.gov |
| Palladium | Organotin reagent, Halogenated substrate | Cross-coupling (e.g., Stille) | nih.gov |
Metal-Free Synthetic Approaches
In line with the principles of green chemistry, significant effort has been dedicated to developing metal-free synthetic routes to imidazo[1,2-a]pyridines. nih.govrsc.orgallfordrugs.com These methods often utilize readily available and environmentally benign reagents and catalysts.
A notable metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can provide quantitative yields in a short reaction time under aqueous and ambient conditions. rsc.orgallfordrugs.com This method demonstrates a significant improvement in green metrics compared to many traditional routes. rsc.orgallfordrugs.com
Molecular iodine has been employed as a catalyst in several metal-free syntheses. researchgate.net For instance, it can catalyze the reaction between pyridines and oxime esters to afford 2-substituted imidazo[1,2-a]pyridines. acs.org Furthermore, iodine can promote the reaction of 2-aminopyridine with acetophenones. nih.gov
Acid-catalyzed protocols also represent a significant class of metal-free syntheses. acs.org For example, acetic acid can catalyze a three-component reaction between 2-aminopyridines, ynals, and various nucleophiles to generate highly decorated imidazo[1,2-a]pyridines. acs.org
| Promoter/Catalyst | Reactants | Key Feature | Reference |
| NaOH | N-Propargylpyridiniums | Rapid, aqueous, ambient conditions | rsc.orgallfordrugs.com |
| Molecular Iodine | Pyridines, Oxime esters | Metal-free catalysis | acs.org |
| Acetic Acid | 2-Aminopyridines, Ynals, Nucleophiles | Three-component, metal-free | acs.org |
Emerging Photochemical and Electrocatalytic Methodologies
Photochemical and electrochemical methods are gaining traction as sustainable and efficient alternatives for the synthesis of imidazo[1,2-a]pyridines. researchgate.net These approaches utilize light or electricity to drive chemical transformations, often under mild conditions.
Visible-light-induced photocatalysis has been successfully applied to the synthesis of imidazo[1,2-a]pyridines. For example, the use of Eosin Y as a photoredox catalyst enables the aerobic oxidative cyclization of 2-aminopyridines with various partners. acs.org In some cases, the reaction can proceed without any external photocatalyst, oxidant, or additive, relying on direct photo-irradiation. organic-chemistry.org
Electrochemical synthesis offers another powerful tool for constructing the imidazo[1,2-a]pyridine ring. researchgate.net By employing electrons as a "traceless" oxidant or reductant, various C-H functionalization and cyclization reactions can be achieved. researchgate.net For instance, the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines has been demonstrated through a cascade process. rsc.org
| Methodology | Catalyst/Conditions | Reactants | Key Advantage |
| Photochemical | Eosin Y, Visible light, O2 | 2-Aminopyridines | Mild, sustainable |
| Photochemical | UV light | Imidazo[1,2-a]pyridine precursors | Catalyst-free |
| Electrochemical | Undivided cell, constant current | Pyridine-2-carboxaldehydes, amines, NH4SCN | Traceless reagent, sustainable |
Regioselective Functionalization for 3-Bromoimidazo[1,2-a]pyridin-8-ol Scaffolds
Once the imidazo[1,2-a]pyridine core is assembled, the next critical step is the regioselective introduction of substituents. For the synthesis of this compound, the direct bromination at the C3-position is a key transformation.
Direct C3-Bromination Strategies for Imidazo[1,2-a]pyridines
The C3-position of the imidazo[1,2-a]pyridine ring is generally susceptible to electrophilic substitution, making direct bromination a feasible strategy. researchgate.net Various brominating agents have been employed to achieve this transformation with high regioselectivity.
N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the C3-bromination of imidazo[1,2-a]pyridines. acs.org The reaction conditions can often be mild, providing the desired 3-bromo derivatives in good yields. For instance, the use of NBS allows for the halogenation of certain imidazo[1,2-a]pyridine derivatives. acs.org
The choice of solvent and other reaction parameters can influence the outcome of the bromination. While specific protocols for the direct C3-bromination of 8-hydroxy-substituted imidazo[1,2-a]pyridines are less commonly detailed in general reviews, the principles of electrophilic halogenation on the imidazo[1,2-a]pyridine ring system are well-established. The hydroxyl group at the 8-position is an electron-donating group, which would further activate the ring towards electrophilic attack, potentially facilitating the C3-bromination.
| Brominating Agent | Substrate | Product | Reference |
| N-Bromosuccinimide (NBS) | Imidazo[1,2-a]pyridine | C3-Bromoimidazo[1,2-a]pyridine | acs.org |
One-Pot Tandem Cyclization and Bromination using Oxidants
A highly effective method for synthesizing 3-bromoimidazo[1,2-a]pyridines involves a one-pot tandem reaction that combines the cyclization of 2-aminopyridines with α-haloketones, followed by in-situ bromination. One such protocol utilizes tert-butyl hydroperoxide (TBHP) where the α-haloketone serves as both a reactant and the bromine source. acs.org This method is noted for its high atom economy and broad functional group tolerance. acs.org
Another approach employs inexpensive and readily available oxidants like sodium bromite (B1237846) (NaBrO₂) in the presence of an acid. researchgate.netrsc.orgrsc.org This transition-metal-free method allows for the regioselective C-H bromination of imidazo[1,2-a]pyridines at the C3 position under mild conditions. researchgate.netrsc.orgrsc.org The use of sodium bromite as both the halogen source and oxidant is a key advantage of this protocol. rsc.org
| Oxidant System | Key Features | Reference |
| TBHP / α-haloketone | High atom economy, α-haloketone as bromine source | acs.org |
| NaBrO₂ / Acid | Transition-metal-free, high regioselectivity, mild conditions | rsc.orgrsc.org |
Electrochemical Domino Condensation/Bromination Sequences
Electrochemical synthesis offers a green and sustainable alternative to traditional methods, often operating under mild conditions without the need for chemical oxidants. A highly efficient co-electrolysis method has been developed for the synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones. researchgate.net This protocol proceeds through a domino condensation/bromination sequence in a simple undivided cell. researchgate.net The process is noted for its broad substrate scope and scalability. researchgate.net This electrochemical approach represents an environmentally benign process, often utilizing eco-friendly solvents. researchgate.net
Transition Metal-Mediated and Metal-Free Bromination Approaches
While metal-free approaches are gaining prominence, transition metal-catalyzed reactions remain a cornerstone of synthetic chemistry. Copper-catalyzed methods have been developed for the synthesis of 3-halogenated 2-phenylimidazo[1,2-a]pyridines. researchgate.net These reactions often proceed in the presence of oxygen and can provide high yields of the desired products. researchgate.net
In the realm of metal-free bromination, in addition to the use of sodium bromite, other reagents and conditions have been explored. For instance, CBr₄ promoted by a base like NaOH has been shown to be an effective system for the regioselective bromination of imidazo[1,2-a]pyridines. researchgate.net
Methodologies for Introducing and Modifying the C8-Hydroxyl Moiety
The C8-hydroxyl group is a key functionality that can significantly influence the biological activity and physicochemical properties of imidazo[1,2-a]pyridine derivatives. Its introduction and subsequent modification are crucial steps in the synthesis of analogues of this compound.
Synthesis of Imidazo[1,2-a]pyridin-4-ium-8-olate Derivatives
A novel method for the synthesis of 1R-1H-imidazo[1,2-a]pyridin-4-ium-8-olate derivatives has been reported, which involves the reaction of 4-bromobut-2-enoates with N-alkylimidazoles. researchgate.net While this method does not directly yield the 8-hydroxy derivative, the resulting olate can be a precursor to the desired hydroxyl group through subsequent chemical transformations. The structures of these synthesized compounds have been confirmed by various analytical techniques, including NMR spectroscopy and X-ray analysis. researchgate.net
Derivatization at the 8-Position (e.g., Carboxamides)
Once the 8-hydroxy group is in place, it can be further derivatized to explore structure-activity relationships. For instance, the hydroxyl group can be converted into an ether or ester, or it can be used to direct further reactions on the pyridine ring. While specific examples of derivatizing this compound are not extensively detailed in the provided context, the general principles of functional group transformation are applicable. For example, the synthesis of various substituted imidazo[1,2-a]pyridines often involves the initial construction of the core heterocycle followed by functionalization at different positions. nih.gov The reactivity at the 8-position can be influenced by the substituents at other positions on the imidazo[1,2-a]pyridine ring system. mdpi.com
Scalability and Efficiency Considerations in this compound Synthesis
The one-pot Groebke–Blackburn–Bienaymé reaction (GBBR) is highlighted as a greener and more efficient alternative for the synthesis of the imidazo[1,2-a]pyridine core. mdpi.com This multicomponent reaction, especially when assisted by microwave irradiation, can significantly reduce reaction times and improve yields. acs.orgmdpi.com The electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines has also been noted for its potential for easy scale-up. researchgate.net The ability to perform these reactions under mild conditions and with high efficiency contributes to their scalability. researchgate.netmdpi.com Furthermore, the development of metal-free and catalyst-free protocols enhances the practical applicability of these syntheses by reducing costs and simplifying purification processes. acs.orgnih.gov
Chemical Reactivity and Derivatization Pathways of 3 Bromoimidazo 1,2 a Pyridin 8 Ol Analogues
Halogen-Metal Exchange Reactions for Further Functionalization
Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into a highly reactive organometallic intermediate, which can then be quenched with various electrophiles to introduce new functional groups. nih.gov This method is particularly useful for converting aryl bromides, such as 3-bromoimidazo[1,2-a]pyridines, into their corresponding organolithium or organomagnesium reagents.
The presence of the acidic proton on the 8-hydroxyl group in 3-bromoimidazo[1,2-a]pyridin-8-ol presents a challenge for traditional halogen-metal exchange using alkyllithium reagents, as these strong bases would preferentially deprotonate the hydroxyl group rather than promoting the desired bromine-lithium exchange. rsc.org To overcome this, a modified protocol can be employed. This involves the initial treatment with one equivalent of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to deprotonate the acidic proton, forming a magnesium salt. rsc.org Subsequent addition of an alkyllithium reagent, such as n-butyllithium (n-BuLi), can then selectively perform the bromine-metal exchange at a non-cryogenic temperature like -20 °C. rsc.org This combined use of i-PrMgCl and n-BuLi effectively prevents intermolecular quenching and allows for the selective functionalization of bromoheterocycles bearing acidic protons. rsc.org Once the organometallic intermediate is formed at the C3-position, it can be treated with a wide range of electrophiles to install new substituents.
Cross-Coupling Reactions Involving the Bromine Moiety (e.g., Suzuki Coupling)
The bromine atom at the C3-position of the imidazo[1,2-a]pyridine (B132010) scaffold is well-positioned for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been shown to be highly effective for this purpose.
Research has demonstrated that 3-iodoimidazo[1,2-a]pyridines readily undergo Suzuki coupling with various arylboronic acids, and similar reactivity is expected for the bromo analogues. rsc.org These reactions are typically catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an inorganic base. rsc.org The choice of base and solvent can significantly influence reaction efficiency, with strong bases in solvents like 1,2-dimethoxyethane (B42094) (DME) leading to optimized yields and shorter reaction times. rsc.org
The versatility of this approach allows for the introduction of a wide array of aryl and heteroaryl groups at the C3-position. Furthermore, sequential cross-coupling strategies on di-halogenated imidazo[1,2-a]pyridines have been developed, showcasing the ability to selectively functionalize the C3-position. For instance, a phosphination/Suzuki reaction sequence on 3-bromo-2-iodoimidazo[1,2-a]pyridine has been used to synthesize sophisticated phosphine (B1218219) ligands, highlighting the controlled reactivity of the C3-bromo moiety. researchgate.netresearchgate.netmdpi.com
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling at the C3-Position of Halogenated Imidazo[1,2-a]pyridines
| Catalyst | Base | Solvent | Substrate | Outcome | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | 3-Iodoimidazo[1,2-a]pyridines | Efficient cross-coupling with arylboronic acids | rsc.org |
| Pd(OAc)₂ / DIPPF | Cs₂CO₃ | 1,4-Dioxane | 3-Bromo-2-iodoimidazo[1,2-a]pyridine | Sequential Suzuki coupling after initial phosphination at C2 | researchgate.net |
This table presents examples from related 3-halo-imidazo[1,2-a]pyridine systems to illustrate typical reaction conditions.
C-H Functionalization Strategies on the Imidazo[1,2-a]pyridine Core
Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. researchgate.net The imidazo[1,2-a]pyridine core is an electron-rich heterocycle, with the C3-position being the most nucleophilic and thus the most common site for electrophilic substitution and other C-H functionalization reactions. researchgate.netorganic-chemistry.org While the target compound is already substituted at C3, understanding the inherent reactivity of the core is crucial for designing derivatization strategies at other positions (C2, C5, C6, C7). acs.org
To create analogues of this compound, a vast number of methods exist to functionalize the C3-position of the parent imidazo[1,2-a]pyridine scaffold. These methods allow for the introduction of diverse substituents and the formation of various new chemical bonds.
C-Halogen Bonds: Besides bromination, the C3-position can be readily halogenated with other halogens. For example, direct iodination can be achieved using reagents like N-iodosuccinimide (NIS) or through more environmentally friendly methods using molecular iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP) under ultrasound irradiation. nih.gov
C-N Bonds: C3-amination can be accomplished through various protocols, including copper-mediated reactions with amination sources like diphenylsulfonimide. researchgate.netnih.gov Visible-light-promoted methods have also been developed for C-H amination using N-aminopyridinium salts in aqueous micellar systems. nih.gov
C-S Bonds: The introduction of a sulfur linkage at C3 (sulfenylation) is a known transformation for this scaffold. researchgate.net
C-P Bonds: While less common at C3, C-P bond formation on the imidazo[1,2-a]pyridine ring is possible. For instance, 2-phosphonylated derivatives have been synthesized via catalyst-free reaction of 2-aminopyridine (B139424) with phosphorylated alkynes. Visible-light-induced methods have also been reported for C3-difluoromethylenephosphonation.
Table 2: Selected C3-Functionalization Reactions of the Imidazo[1,2-a]pyridine Core
| Reaction Type | Reagents | Catalyst/Conditions | Bond Formed | Reference |
|---|---|---|---|---|
| Iodination | I₂, TBHP | Ultrasound, green solvent | C-I | nih.gov |
| Amination | Diphenylsulfonimide | PhI(OAc)₂, catalyst-free, RT | C-N | nih.gov |
| Formylation | DMSO | Cu-catalyst, O₂ | C-C(O)H | |
| Trifluoromethylation | CF₃SO₂Na | Visible light, photoredox catalyst | C-CF₃ | |
| Aminoalkylation | N-phenyltetrahydroisoquinoline | Rose Bengal, visible light, air | C-C(N) | researchgate.net |
Late-Stage Functionalization for Library Generation
The robust nature of the imidazo[1,2-a]pyridine scaffold and the reliability of its functionalization reactions make it highly suitable for the generation of chemical libraries for drug discovery. organic-chemistry.org Late-stage functionalization, where complex modifications are introduced at the end of a synthetic sequence, is a powerful approach.
Multicomponent reactions (MCRs) are particularly effective for rapidly building molecular diversity. For example, the Groebke–Blackburn–Bienaymé three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide directly furnishes 3-amino-substituted imidazo[1,2-a]pyridines. This strategy has been adapted for both solution-phase and solid-phase synthesis to create extensive libraries. Microwave-assisted synthesis has been shown to accelerate these MCRs and subsequent post-condensation modifications, such as Suzuki cross-coupling reactions, to further expand the diversity of the library. Solid-phase synthesis, where the imidazo[1,2-a]pyridine is attached to a polymer support, allows for the use of excess reagents and simplified purification, making it an efficient method for producing libraries of derivatives, such as imidazo[1,2-a]pyridine-8-carboxamides.
Reactivity of the 8-Hydroxyl/8-Olate Moiety (e.g., Dipolar Cycloadditions)
The 8-hydroxyl group is a key functional handle with reactivity characteristic of a phenolic hydroxyl group. It is acidic and can be deprotonated to form the corresponding 8-olate, a potent nucleophile. organic-chemistry.org
Studies on 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid have shown that the hydroxyl group often requires protection prior to subsequent reactions to avoid unwanted side reactions. organic-chemistry.org Common protection strategies include the formation of a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl or a benzyl (B1604629) ether using benzyl bromide with a base like cesium carbonate (Cs₂CO₃). organic-chemistry.org Once protected, other parts of the molecule can be modified. For example, a protected ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has been successfully converted into its corresponding hydrazide, acyl azide, and various amide derivatives. organic-chemistry.org
While specific dipolar cycloadditions involving the 8-olate have not been extensively documented, the broader imidazo[1,2-a]pyridine system is known to participate in higher-order cycloaddition reactions. The scaffold can act as an 8π component in thermally allowed [8+2] cycloadditions with dienophiles like benzynes. nih.gov This reaction proceeds through a tandem process involving an initial [8+2] cycloaddition followed by a dehydrogenation step to yield aromatized, tetracyclic benzo[a]imidazo[5,1,2-cd]indolizine structures. nih.gov These reactions are often performed under microwave irradiation using benzyne (B1209423) precursors. nih.gov The electronic nature of the 8-hydroxyl or 8-olate group would be expected to influence the HOMO of the imidazo[1,2-a]pyridine system, thereby modulating its reactivity in such cycloaddition processes.
Pharmacological and Biological Investigations of 3 Bromoimidazo 1,2 a Pyridin 8 Ol and Its Analogues
Broad Spectrum Biological Activities of Imidazo[1,2-a]pyridine (B132010) Derivatives
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system that has attracted considerable attention from medicinal chemists. sigmaaldrich.com Its derivatives are known to exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system-modulating effects. sigmaaldrich.comnih.gov Several drugs based on this scaffold are already in clinical use, such as zolpidem for insomnia, alpidem (B1665719) as an anxiolytic, and zolimidine (B74062) for peptic ulcers. nih.gov This wide spectrum of activity underscores the therapeutic potential of this class of compounds.
Antimicrobial and Antibacterial Efficacy
Imidazo[1,2-a]pyridine derivatives have shown notable efficacy against a variety of bacterial and fungal pathogens. nih.gov The antibacterial activity of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. rsc.org For instance, certain imidazo[1,2-a]pyridine chalcones have demonstrated good to excellent activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net
A study on 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, an analogue of the subject compound, revealed its ability to suppress the growth of Staphylococcus aureus. nih.gov Similarly, other research has focused on developing imidazo[1,2-a]pyridine-based compounds as potential agents against multi-drug resistant bacterial infections. nih.gov The versatility of this scaffold allows for the synthesis of derivatives with significant antimicrobial potential. nih.gov
Table 1: Selected Imidazo[1,2-a]pyridine Derivatives and their Antimicrobial Activity
| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |
| Imidazo[1,2-a]pyrimidine (B1208166) chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Showed excellent to good activity compared to imidazo[1,2-a]pyridine chalcone (B49325) derivatives. | researchgate.net |
| 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Staphylococcus aureus | Suppressed the growth of S. aureus at concentrations of 2700 and 675 µg/ml. | nih.gov |
| Pyrazolo-Imidazopyridine conjugates | General antibacterial | Designed as antibacterial agents that target cell wall synthesis. | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus, Escherichia coli | Showed greater sensitivity in Gram-positive bacteria (B. cereus) compared to Gram-negative (E. coli). | bldpharm.com |
Antiviral Properties, including against SARS-CoV-2
The imidazo[1,2-a]pyridine scaffold has been investigated for its antiviral properties against a range of viruses. Studies have shown that derivatives of this chemical class can inhibit viruses such as HIV, hepatitis B and C, and respiratory syncytial virus (RSV). sigmaaldrich.com The mechanism of action often involves the inhibition of key viral enzymes or processes like viral entry and replication. sigmaaldrich.com
In the context of the COVID-19 pandemic, pyridine (B92270) derivatives, the parent chemical family of imidazo[1,2-a]pyridines, were explored as potential inhibitors of SARS-CoV-2. sigmaaldrich.comdntb.gov.ua Molecular docking studies have suggested that these compounds could bind to crucial viral proteins like the main protease (Mpro) and the spike glycoprotein, thereby inhibiting viral activity. sigmaaldrich.comnih.gov For example, a docking study of imidazole (B134444) analogs showed potential binding to the SARS-CoV-2 main protease. nih.gov While specific studies on 3-bromoimidazo[1,2-a]pyridin-8-ol are lacking, the broader family of related compounds shows promise. For instance, epoxybenzooxocinopyridine derivatives, which share structural similarities, have been tested for their ability to inhibit SARS-CoV-2 replication in cell cultures. rsc.org
Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine Analogues and Related Compounds
| Compound/Derivative Class | Target Virus | Mechanism/Finding | Reference(s) |
| Pyridine Derivatives | HIV, HBV, HCV, RSV, CMV | Inhibit viral processes like reverse transcriptase, polymerase, and viral maturation. | sigmaaldrich.com |
| Imidazole Analogs | SARS-CoV-2 | Docking studies suggest binding to the active site of the main protease (Mpro). | nih.govsmolecule.com |
| Epoxybenzooxocinopyridine Derivatives | SARS-CoV-2 | One derivative with a dihydroquinoxalin-2-one side group showed antiviral activity. | rsc.org |
| Imidazo[1,2-a]pyridines | General antiviral | Synthesized and evaluated as general antiviral agents. | researchgate.net |
Anticancer and Antitumor Potential
A significant body of research has focused on the anticancer and antitumor potential of imidazo[1,2-a]pyridine derivatives. sigmaaldrich.com These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including breast, liver, colon, and lung cancer. bldpharm.com The anticancer mechanisms are diverse and include the inhibition of crucial cellular pathways and enzymes like PI3K/Akt, cyclin-dependent kinases (CDKs), and tubulin polymerization. bldpharm.comsigmaaldrich.com
For instance, novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors targeting KRAS G12C-mutated cancer cells. amadischem.com Another study highlighted that certain imidazo[1,2-a]pyridine compounds induce cell cycle arrest and apoptosis in breast cancer cells. nih.govsigmaaldrich.com The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the anticancer potency and selectivity.
Table 3: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Key Findings | Reference(s) |
| Compound I-11 | NCI-H358 (KRAS G12C-mutated) | Potent anticancer agent identified as a covalent inhibitor. | amadischem.com |
| Compounds 6d and 6i | HepG2 (liver carcinoma) | Inhibited DNA synthesis and induced apoptosis. | researchgate.net |
| Compounds 5d and 5l | Panel of 60 human tumor cell lines | Showed significant cytotoxic activity; arrested cell cycle at G2/M phase and induced apoptosis. | researchgate.net |
| Compounds IP-5 and IP-6 | HCC1937 (breast cancer) | Exhibited strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. Induced cell cycle arrest and apoptosis. | nih.govsigmaaldrich.com |
| MBM-17 and MBM-55 | In vivo tumor models | Acted as potent Nek2 inhibitors and significantly suppressed tumor growth without apparent toxicity. | nih.gov |
Antituberculosis and Antimycobacterial Activities
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of agents against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org Two compounds from this class, Q203 (Telacebec) and ND-09759, have advanced to clinical trials. These compounds often target the cytochrome bcc complex (QcrB), which is essential for cellular respiration in mycobacteria. nih.gov
Research has led to the synthesis of numerous imidazo[1,2-a]pyridine amides and sulfonamides with potent anti-TB activity. For example, one study reported a derivative, IPA-6, with a minimum inhibitory concentration (MIC) of 0.05 μg/mL against M. tuberculosis H37Rv, making it significantly more potent than the standard drug ethambutol. The structural features, such as the presence of a halogen atom like bromine, have been shown to influence the antitubercular activity.
Table 4: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target/Strain | Activity (MIC) | Reference(s) |
| IPA-6 | M. tuberculosis H37Rv | 0.05 μg/mL | |
| IPA-9 | M. tuberculosis H37Rv | 0.4 μg/mL | |
| IPS-1 | M. tuberculosis H37Rv | 0.4 μg/mL | |
| IPS-16 (Bromo-substituted) | M. tuberculosis H37Rv | 3.125 μg/mL | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR Mtb strains | MIC90 values of ≤1 μM for seven agents. | msesupplies.com |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive and MDR-Mtb strains | Excellent in vitro activity (MIC90, 0.069–0.174 μM). | nih.gov |
Anti-inflammatory and Analgesic Effects
The imidazo[1,2-a]pyridine scaffold is also associated with anti-inflammatory and analgesic properties. nih.gov Research has demonstrated that certain derivatives can effectively reduce inflammation and alleviate pain in various experimental models.
One particular derivative, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), was found to have more potent analgesic activity than indomethacin (B1671933) and morphine in several pain models. This compound also exhibited potent antipyretic (fever-reducing) activity. More recently, a novel derivative, MIA, was shown to exert anti-inflammatory effects in breast and ovarian cancer cell lines by modulating key signaling pathways like STAT3/NF-κB. This dual anti-inflammatory and anticancer potential makes this class of compounds particularly interesting for further investigation.
Table 5: Anti-inflammatory and Analgesic Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Activity | Experimental Model/Cell Line | Key Findings | Reference(s) |
| 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) | Analgesic, Antipyretic | Silver nitrate, Randall-Selitto, and phenylquinone writhing tests | More potent analgesic activity than indometacin and morphine; potent antipyretic activity. | |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Anti-inflammatory | LPS-induced MDA-MB-231 and SKOV3 cancer cell lines | Reduced levels of inflammatory cytokines (IL-6, TNF-α, IL1-β, TGF-β1) by modulating the STAT3/NF-κB pathway. | |
| General Imidazo[1,2-a]pyridines | Analgesic, Anti-inflammatory, Antipyretic | Various experimental models | General class of compounds known to possess these activities. |
Modulation of Central Nervous System Functions (e.g., Anxiolytic, Anticonvulsant, Hypnotic)
Derivatives of imidazo[1,2-a]pyridine are well-known for their effects on the central nervous system (CNS), with several compounds developed as anxiolytic, anticonvulsant, and hypnotic agents. nih.gov The most famous example is zolpidem, a widely prescribed hypnotic for the treatment of insomnia. Alpidem is another derivative that has been used as an anxiolytic agent.
The mechanism of action for many of these CNS-active compounds involves interaction with benzodiazepine (B76468) receptors. For instance, certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been shown to be potent and selective ligands for peripheral benzodiazepine receptors (PBRs), stimulating neurosteroid synthesis which can lead to anxiolytic and anticonvulsant effects. Other research has focused on developing imidazo[1,2-a]pyrazine (B1224502) derivatives as selective negative modulators of AMPA receptors, which have shown robust seizure protection in anticonvulsant models.
Table 6: CNS-Modulating Activities of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | CNS Activity | Mechanism/Target | Reference(s) |
| Zolpidem | Hypnotic | Benzodiazepine receptor modulation | |
| Alpidem | Anxiolytic | Benzodiazepine receptor ligand | |
| 2-phenyl-imidazo[1,2-a]pyridine derivatives (e.g., CB 34, CB 50, CB 54) | Anxiolytic, Anticonvulsant | Potent and selective ligands for peripheral benzodiazepine receptors (PBRs); stimulate neurosteroid synthesis. | |
| Imidazo[1,2-a]pyrazine and Pyrazolopyrimidine derivatives | Anticonvulsant | Selective negative modulators of AMPA receptors associated with TARP γ-8. | |
| General Imidazo[1,2-a]pyridines | Anxiolytic, Hypnotic, Anticonvulsant | General pharmacological properties of this class of compounds. |
Targeted Biological Pathways and Mechanisms of Action
Analogues of this compound have been investigated for their effects on several key biological pathways, demonstrating a range of mechanisms from enzyme inhibition to interference with cellular energy production.
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for designing inhibitors of several clinically relevant enzymes.
Aldehyde Dehydrogenase 1A3 (ALDH1A3): The ALDH1A family, particularly isoform 1A3, is overexpressed in cancer stem cells (CSCs) and is linked to chemoresistance and poor clinical outcomes in malignancies like glioblastoma multiforme (GBM). nih.govresearchgate.netresearchgate.net Consequently, inhibiting ALDH1A3 is a promising strategy to target CSCs. researchgate.netnih.gov A novel class of inhibitors based on the imidazo[1,2-a]pyridine scaffold has been developed and shown to be effective against this enzyme. nih.govresearchgate.net
Through structure-based optimization, these compounds have been refined to act as potent and selective inhibitors. For instance, compound NR6 was identified as a selective, competitive inhibitor of ALDH1A3. nih.gov Crystallization studies revealed that its isoform-specific selectivity is driven by its binding to a non-conserved tyrosine residue in the ALDH1A3 active site. researchgate.net These inhibitors have demonstrated efficacy in the nanomolar to picomolar range against patient-derived GBM stem-like cells, supporting the concept that targeting ALDH1A3 can combat tumor immortality. nih.gov
Table 1: Inhibition of ALDH Isoforms by Imidazo[1,2-a]pyridine Analogues
| Compound | ALDH1A1 Residual Activity (%) | ALDH1A2 Residual Activity (%) | ALDH1A3 Residual Activity (%) | ALDH1A3 IC50 (µM) | ALDH1A3 Ki (µM) | Inhibition Type |
|---|---|---|---|---|---|---|
| NR6 | 95.7 | 93.9 | 1.8 | 1.13 | 0.49 | Competitive |
| Compound A | 2.1 | 1.1 | 1.0 | 0.81 | 0.35 | Competitive |
| Compound B | 2.5 | 1.4 | 1.2 | 0.95 | 0.41 | Competitive |
Data sourced from a study on selective ALDH1A3 inhibitors. nih.gov
Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage response, particularly in single-strand break repair. mdpi.com Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, a concept known as synthetic lethality. nih.govnih.gov While major PARP inhibitors like Olaparib and Rucaparib belong to other chemical classes, the search for novel scaffolds is ongoing. mdpi.comnih.gov Research has explored various compound libraries to identify new hPARP-1 inhibitors, leading to the discovery of new scaffolds that show inhibitory activity at the enzyme level. mdpi.com
VirB11 ATPase: The Type IV Secretion System (T4SS) is crucial for the virulence of pathogenic bacteria like Helicobacter pylori, as it transfers toxic factors into host cells. nih.gov VirB11 ATPase, a key hexameric component of the T4SS, is an attractive target for new antimicrobial agents. nih.gov Researchers have designed and synthesized 8-amino imidazo[1,2-a]pyrazine derivatives as inhibitors of the H. pylori VirB11 ATPase, HP0525. To enhance selectivity and probe the enzyme's structure, bivalent inhibitors were created by conjugating the imidazo[1,2-a]pyrazine core to peptides designed to mimic the subunit interface of the HP0525 hexamer. nih.gov The inhibitory activity of these compounds was evaluated using an in vitro ATPase colorimetric assay. nih.gov
Table 2: Inhibition of HP0525 by Imidazo[1,2-a]pyrazine Analogues
| Compound | Description | HP0525 IC50 (µM) |
|---|---|---|
| 14 | Parent 8-amino imidazo[1,2-a]pyrazine | >100 |
| 15 | PEGylated-imidazo[1,2-a]pyrazine | 66.8 |
| 16 | PEGylated-imidazo[1,2-a]pyrazine | 56.4 |
| 17 | PEGylated-imidazo[1,2-a]pyrazine with maleimide | 61.3 |
Data from a study on bivalent inhibitors of VirB11 ATPase HP0525. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a member of the Tec family of kinases and plays a critical role in the B cell receptor (BCR) signaling pathway. nih.govnih.gov As such, it is a key target for treating B cell-related autoimmune diseases like rheumatoid arthritis and certain cancers. nih.govnih.gov Potent, non-covalent, and reversible BTK inhibitors have been developed using an 8-amino-imidazo[1,5-a]pyrazine core. nih.gov X-ray crystallography has shown that these inhibitors bind to the kinase hinge region, with specific hydrogen bonds to Ser538 and Asp539, and hydrophobic interactions in the back pocket contributing to their high selectivity. nih.gov
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated target for antibiotics. nih.gov The enzyme consists of two subunits, GyrA and GyrB, which form an A2B2 complex. nih.gov Certain imidazo[1,2-a]pyridine derivatives have been identified as potent antibacterial agents that target the ATPase domain of DNA gyrase (GyrB) and the related topoisomerase IV (ParE). nih.gov One study reported dual inhibitors based on a 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridine template with significant activity against a range of Gram-positive bacteria, including fluoroquinolone-resistant strains. nih.gov
Table 3: Antibacterial Activity of a 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridine Analogue
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (Sau) | 0.06 - 64 |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 64 |
| Streptococcus pyogenes (Spy) | 0.06 - 64 |
| Streptococcus pneumoniae (Spn) | 0.06 - 64 |
| Fluoroquinolone-resistant S. pneumoniae (FQR Spn) | 0.03 - 64 |
Minimum Inhibitory Concentration (MIC) range for a series of dual GyrB/ParE inhibitors. nih.gov
Oxidative phosphorylation (OxPhos) is an essential metabolic pathway for both replicating and non-replicating Mycobacterium tuberculosis (M.tb), the bacterium that causes tuberculosis. mdpi.com Targeting this pathway is a promising strategy for developing new anti-TB drugs. mdpi.comnih.gov The cytochrome b subunit, QcrB, a component of the bc1-aa3 (Complex III-IV) supercomplex in the electron transport chain, has been identified as the target for a class of potent imidazopyridine inhibitors. mdpi.comnih.gov
The imidazo[1,2-a]pyridine derivative Q203 (Telacebec) is a leading QcrB inhibitor that has advanced to Phase 2 clinical trials. mdpi.com It was discovered through a high-content phenotypic screen and optimized to achieve a half-maximal inhibitory concentration (MIC50) of 2.7 nM against M.tb in vitro. mdpi.com Assays using inverted membrane vesicles from Mycobacterium smegmatis have confirmed that Q203 specifically inhibits the electron transport chain without affecting the ATP synthase, demonstrating its targeted mechanism of action. nih.govbiorxiv.org
The proliferation of B-cells is heavily dependent on signaling through the B cell receptor (BCR). nih.gov Bruton's Tyrosine Kinase (BTK) is an essential enzyme in this pathway, making it an attractive target for selective B-cell inhibition. nih.govnih.gov The development of potent and selective BTK inhibitors based on the imidazo[1,5-a]pyrazine (B1201761) scaffold provides a direct mechanism for modulating B-cell activity. nih.govnih.gov By blocking BTK, these compounds can effectively suppress the signaling cascade that leads to B-cell proliferation and activation, which is beneficial in the treatment of autoimmune diseases and B-cell malignancies. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. For the imidazo[1,2-a]pyridine scaffold, extensive SAR evaluations have been conducted to enhance potency, selectivity, and physicochemical properties for various biological targets. nih.gov
The biological activity of imidazo[1,2-a]pyridine analogues is highly dependent on the nature and position of substituents on the bicyclic core.
For ALDH1A3 Inhibition: SAR studies on imidazo[1,2-a]pyridine-based ALDH inhibitors revealed that substitutions at different positions significantly impact activity and isoform selectivity. nih.govresearchgate.net For example, in the development of ALDH1A3-selective inhibitors, modifications were guided by a structure-based approach to optimize interactions within the enzyme's catalytic site, leading to compound 3f emerging as a sub-micromolar competitive inhibitor. researchgate.net The selectivity of another compound, NR6, was attributed to its interaction with a non-conserved tyrosine residue, highlighting how subtle changes can dictate isoform specificity. nih.govresearchgate.net
For BTK Inhibition: In the series of 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors, SAR studies showed that substitutions on a central phenyl ring were critical for potency. nih.gov A 3-fluoro substituent was found to be about 10 times more potent than 2-fluoro or 2-chloro substitutions. nih.gov Furthermore, introducing bicyclic ring constraints at the 3-position piperidine (B6355638) amide moiety improved not only the potency of BTK inhibition but also the pharmacokinetic profile and off-target selectivity. nih.gov
For Antimycobacterial Activity: The optimization of imidazo[1,2-a]pyridine-8-carboxamides as antimycobacterial agents involved a detailed SAR evaluation. nih.gov This work focused on modifying substituents to improve activity against Mycobacterium tuberculosis while ensuring selectivity over other bacterial pathogens and optimizing physicochemical properties for better drug-like characteristics. nih.gov
For VirB11 ATPase Inhibition: For the 8-amino imidazo[1,2-a]pyrazine inhibitors of HP0525, SAR studies explored the effect of attaching peptide moieties and PEGylated linkers. nih.gov The results indicated that these bioconjugates showed improved inhibition compared to the parent compound, demonstrating that larger, more complex substitutions could enhance interactions with the target protein assembly. nih.gov
Rational Design and Optimization of Pharmacological Activity
Information regarding the rational design and optimization of the pharmacological activity specifically for This compound is not available in the reviewed scientific literature. While the broader class of imidazo[1,2-a]pyridines has been the subject of extensive medicinal chemistry efforts, specific details on the structure-activity relationship (SAR) and optimization of this particular compound are absent.
Research on analogous structures suggests that the 3-bromo and 8-hydroxy substituents would likely play a significant role in the molecule's interaction with biological targets. The bromine atom at the 3-position can influence the compound's electronic properties and potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. The hydroxyl group at the 8-position can act as both a hydrogen bond donor and acceptor, which could be critical for anchoring the molecule within a target's binding site.
A systematic study to optimize the pharmacological activity of This compound would typically involve the synthesis and biological evaluation of a series of analogues. This would include:
Modification of the 3-position: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with various small alkyl or aryl groups to probe the steric and electronic requirements for activity.
Modification of the 8-position: Replacing the hydroxyl group with other hydrogen-bonding moieties (e.g., amine, amide) or ether and ester derivatives to explore the impact of altering hydrogen bonding capacity and lipophilicity.
Substitution at other positions: Introducing substituents at other available positions on the imidazo[1,2-a]pyridine ring to investigate their effect on potency, selectivity, and pharmacokinetic properties.
The data from such studies would be compiled into tables to establish a clear SAR, guiding further optimization efforts. However, at present, no such detailed research findings or data tables for This compound have been published.
Computational and Mechanistic Investigations
Molecular Docking and Ligand-Protein Interaction Analyses
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For imidazo[1,2-a]pyridine (B132010) derivatives, these studies provide critical insights into their potential as therapeutic agents.
Computational studies have successfully predicted the binding modes and affinities of imidazo[1,2-a]pyridine derivatives against a wide array of biological targets. Virtual screening of these compounds has been performed to ascertain their in silico selectivity and binding affinities. nih.gov Targets have included farnesyl diphosphate (B83284) synthase, phosphodiesterase III, CXCR4, and GABAa receptors, highlighting the broad therapeutic potential of this scaffold. nih.gov
For instance, docking studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues against pantothenate synthetase (PDB ID: 3IVX), a key enzyme in Mycobacterium tuberculosis, revealed specific binding interactions. These studies showed hydrogen bonding with residues such as Gly158, Met195, and Pro38, along with pi-cation interactions with His47. acs.orgnih.gov The binding affinities, expressed as docking scores (XP Gscore), have been calculated for numerous analogues, with one of the most potent molecules (26k) showing a Gscore of -7.370 kcal/mol. acs.org
In the context of antifungal research, 3-benzoyl imidazo[1,2-a]pyrimidine (B1208166) derivatives were docked into the active site of lanosterol (B1674476) 14α-demethylase (CYP51) from various Candida species. The results indicated that these derivatives generally exhibit better docking energies (ranging from -6.11 to -9.43 kcal/mol) than reference drugs like fluconazole (B54011) and ketoconazole, suggesting a high potential for antifungal activity. organic-chemistry.orgarkat-usa.org Similarly, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been docked against MARK4 protein, which is associated with cancer, to predict their anti-proliferative activity. rsc.org
The interaction of imidazo[1,2-a]pyridine derivatives with the NF-κB p50 protein has also been explored through docking studies to evaluate their anti-inflammatory potential. nih.gov Furthermore, in the pursuit of inhibitors for Rab geranylgeranyl transferase (RGGT), a series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were designed and evaluated, with their activity being linked to the nature of the substituent at the C6 position. nih.gov
| Compound Series | Biological Target | Key Interacting Residues | Predicted Binding Energy/Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate synthetase (MTB) | Gly158, Met195, Pro38, His47 | -7.370 (for molecule 26k) | acs.org |
| 3-Benzoyl imidazo[1,2-a]pyrimidines | CYP51 (Candida spp.) | - | -6.11 to -9.43 | organic-chemistry.orgarkat-usa.org |
| Imidazo[1,2-a]pyridine derivatives | NF-κB p50 | - | - | nih.gov |
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | - | - | rsc.org |
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity, a five-featured common pharmacophore hypothesis, HHPRR, was generated. acs.org This model consists of one positive-ionic feature, two hydrophobic groups, and two aromatic rings, providing a blueprint for designing new, more potent derivatives. acs.org
The imidazo[1,2-a]pyridine scaffold itself is recognized as a key pharmacophore motif, capable of binding to diverse receptor sites. rsc.org Structure-activity relationship (SAR) studies, often coupled with computational analyses, help to refine these models. For example, it has been shown that for RGGT inhibitors, the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is crucial for activity. nih.gov Similarly, for antifungal derivatives, the presence of electron-withdrawing substituents on a benzene (B151609) ring attached to the core scaffold can significantly enhance inhibitory activity. arkat-usa.org These findings are instrumental in guiding the optimization of lead compounds.
Mechanistic Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms of reactions used to synthesize and functionalize the imidazo[1,2-a]pyridine scaffold.
The functionalization of imidazo[1,2-a]pyridines frequently proceeds through radical pathways, and computational methods are used to understand these complex processes. rsc.org For example, in the synthesis of 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters, it is proposed that molecular iodine initiates the cleavage of the N-O bond to generate reactive iminyl radicals, which then couple with the pyridine (B92270) ring. acs.org
Visible light-induced photocatalysis is a modern strategy for C-H functionalization that often involves radical intermediates. nih.gov Mechanistic investigations have proposed a radical pathway for the synthesis of 3,3-difluoro-2-alkoxy-2-arylimidazo[1,2-a]pyridines, highlighting the utility of computational studies in predicting reaction outcomes and guiding the development of new synthetic methods. researchgate.net
Domino and cascade reactions offer an efficient route to complex molecules like fused imidazo[1,2-a]pyridines from simple starting materials in a single pot. nih.gov Computational studies help to unravel the intricate steps of these transformations. For instance, a plausible mechanistic pathway has been proposed for the molecular iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyridin-3-yl derivatives. nih.govacs.org
In a Cu(II)-promoted cascade synthesis of fused imidazo-pyridine-carbonitriles, DFT calculations using Gaussian 09 at the B3LYP/6-31G(d,p) level were employed to determine the HOMO-LUMO energy gap of the products, providing insight into their electronic properties. acs.org Another example is the three-component reaction of isatins, 2-aminopyridines, and isocyanides, where a proposed mechanism involves the formation of a spiro intermediate followed by a retro-aza-ene reaction via a nih.govacs.org-hydride shift. nih.gov The synthesis of fused imidazo[1,2-a]pyridines has also been achieved through Rh(III)-catalyzed cascade reactions involving C(sp2)-H alkylation and subsequent intramolecular annulation. nih.gov These detailed mechanistic proposals, often supported by computational evidence, are crucial for optimizing reaction conditions and expanding the scope of these powerful synthetic methods. arkat-usa.org
In Silico Screening and Virtual High-Throughput Screening for Novel Leads
In silico screening and virtual high-throughput screening (vHTS) are cost-effective and rapid methods for identifying promising lead compounds from large chemical libraries. The imidazo[1,2-a]pyridine scaffold is an ideal candidate for such approaches due to its proven biological activity. nih.gov
Virtual screening of synthesized imidazo[1,2-a]pyridine derivatives has been conducted to evaluate their selectivity and binding affinity against various biological targets. nih.gov These screenings are often coupled with the evaluation of drug-likeness properties based on Lipinski's rules of five, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. nih.gov For example, a series of 3-benzoyl imidazo[1,2-a]pyrimidines were tested in silico to predict their binding mode and energy at the active site of fungal CYP51 before being synthesized and evaluated in vitro. organic-chemistry.orgarkat-usa.org This approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process. The imidazo[1,2-a]pyridine scaffold's amenability to such computational screening highlights its importance in the search for novel therapeutic agents. rsc.org
Future Research Directions and Applications
Development of Green and Sustainable Synthetic Routes to 3-Bromoimidazo[1,2-a]pyridin-8-ol
The synthesis of functionalized imidazo[1,2-a]pyridines is well-documented, but the development of environmentally benign and efficient routes to this compound remains a key research objective. A plausible and established pathway involves the cyclization of 2-aminopyridin-3-ol with reagents like bromopyruvic acid. researchgate.net Following the formation of the 8-hydroxyimidazo[1,2-a]pyridine core, a regioselective bromination at the C3 position would be required.
Future research should focus on consolidating this process into a "green" protocol. Key areas for investigation include:
One-Pot Procedures: Combining the initial cyclization and subsequent bromination into a single, one-pot reaction would reduce solvent waste, energy consumption, and purification steps. Convenient two-step, one-pot methods have been successfully developed for other 3-substituted imidazo[1,2-a]pyridines. ias.ac.in
Catalyst Innovation: Exploring metal-free catalytic systems or highly efficient, reusable catalysts like copper complexes could enhance the sustainability of the bromination step. researchgate.net
Alternative Energy Sources: The use of microwave irradiation has been shown to accelerate the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, often leading to higher yields and shorter reaction times.
Mechanochemistry: Applying solvent-free or low-solvent mechanochemical methods, such as manual grinding or vortex mixing, presents a promising green alternative to traditional solvent-based synthesis.
Exploration of Novel Functionalization Strategies for Enhanced Bioactivity
The existing 3-bromo and 8-hydroxy functionalities on the core scaffold serve as versatile handles for extensive chemical modification to modulate and enhance biological activity. Research on related 8-hydroxyimidazo[1,2-a]pyridine derivatives has demonstrated that the hydroxyl group can be protected (e.g., as a benzyl (B1604629) ether) to allow for selective functionalization at other positions, such as the C2-position, to create amides, hydrazides, and other derivatives. researchgate.net
Future functionalization strategies should explore:
C3-Position Cross-Coupling: The bromine atom at the C3-position is an ideal substrate for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow the introduction of a wide array of aryl, alkyl, and amino groups to systematically probe the structure-activity relationship (SAR).
C8-Hydroxy Group Modification: Derivatization of the 8-hydroxy group into esters, ethers, or carbamates could significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.
Multi-component Reactions: Employing multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, could rapidly generate a library of complex derivatives from the core scaffold for high-throughput screening. rsc.org
Advanced Drug Design and Development based on SAR Insights for Specific Therapeutic Areas
The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net The specific substitution pattern of this compound suggests several promising therapeutic avenues for future drug discovery programs.
Table 1: Potential Therapeutic Targets Based on Related Compounds
| Therapeutic Area | Target Class | Rationale from Related Compounds | Citation(s) |
|---|---|---|---|
| Antimycobacterial | Bacterial Enzymes | Imidazo[1,2-a]pyridine-8-carboxamides show selective activity against Mycobacterium tuberculosis. | nih.gov |
| Anticancer | Protein Kinases (e.g., Cdk2) | A 3-bromo-imidazo[1,2-a]pyridin-8-amine derivative is a known Cyclin-dependent kinase 2 (Cdk2) inhibitor. | drugbank.com |
| Anti-gout | Ion Transporters (e.g., URAT1) | A related bromo-hydroxybenzonitrile compound acts as a URAT1 inhibitor, highlighting the role of bromo and hydroxy groups in bioactivity. | google.com |
| Neurodegenerative | Amyloid-beta (Aβ) Plaques | Bromo-substituted imidazo[1,2-a]pyridines have shown high binding affinity for Aβ aggregates. | nih.gov |
Future research should focus on synthesizing a focused library of this compound analogs and screening them against these target classes. For instance, SAR studies on antimycobacterial imidazo[1,2-a]pyridine-8-carboxamides revealed that a hydrogen-bond donor at the 8-position is crucial for activity. researchgate.netnih.gov This suggests that the 8-hydroxy group is a favorable feature. Advanced drug design will involve leveraging these SAR insights to optimize potency and selectivity through computational modeling and targeted synthesis.
Deeper Mechanistic Understanding of Biological Action and Off-Target Effects
A critical future direction is the elucidation of the precise mechanism of action for any observed biological activity. While related compounds are known to inhibit specific enzymes like Cdk2, the exact molecular targets of this compound are unknown. drugbank.com Research should be directed towards:
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein binding partners of the compound.
Binding Mode Analysis: Once a target is identified, co-crystallization studies or computational molecular docking can reveal the specific binding interactions at the atomic level. Understanding how the 3-bromo and 8-hydroxy groups contribute to binding affinity and selectivity is paramount.
Pathway Analysis: Investigating the downstream cellular effects following target engagement to understand how the compound modulates biological pathways. For example, some imidazo[1,2-a]pyridine derivatives are known to modulate the STAT3/NF-κB signaling pathway.
Off-Target Profiling: Conducting comprehensive screening against panels of related proteins (e.g., a broad kinase panel) is essential to determine the selectivity of the compound and identify potential off-target effects that could lead to toxicity. The reactivity of the C8-bromine atom in some imidazo[1,2-a]pyridines under certain conditions warrants investigation to rule out unintended covalent modification of biological targets. researchgate.net
Potential Applications in Materials Science and Optoelectronic Devices
Beyond its biomedical potential, the imidazo[1,2-a]pyridine core is known for its attractive photophysical properties, including strong fluorescence. ijrpr.com The 8-hydroxyquinoline (B1678124) scaffold, which is structurally related to the C8-hydroxylated portion of the target molecule, exhibits complex and solvent-dependent fluorescence, making it useful in chemical sensing. researchgate.net
Future research into the material applications of this compound should include:
Photophysical Characterization: A thorough investigation of its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime in a range of solvents is needed. The interplay between the electron-donating 8-hydroxy group and the heavy bromine atom at C3 could lead to unique properties such as a large Stokes shift or phosphorescence.
Sensing Applications: The 8-hydroxy group, in conjunction with the pyridine (B92270) nitrogen, forms a potential chelation site for metal ions. This suggests the compound could be developed as a fluorescent chemosensor for detecting specific metal ions.
Organic Light-Emitting Diodes (OLEDs): Many blue-emitting fluorophores are based on the imidazo[1,2-a]pyridine scaffold. ijrpr.com The solid-state fluorescence properties of this compound and its derivatives should be evaluated to assess their potential as emitters in OLED devices.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromoimidazo[1,2-a]pyridin-8-ol, and how do reaction conditions influence product selectivity?
Methodological Answer: The compound can be synthesized via chemodivergent pathways starting from α-bromoketones and 2-aminopyridine. Key factors include:
- Oxidant and solvent choice : Using tert-butyl hydroperoxide (TBHP) in ethyl acetate enables a one-pot tandem cyclization/bromination to form the imidazo[1,2-a]pyridine core .
- Avoiding bases : Unlike traditional methods requiring basic conditions, this approach eliminates the need for bases, reducing side reactions .
- Temperature control : Reactions typically proceed at 80–100°C under reflux to ensure efficient cyclization .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Q. What are the potential biological or pharmacological applications of this compound based on structural analogs?
Methodological Answer: While direct data on this compound is limited, structurally related imidazo[1,2-a]pyridines exhibit:
- Antimicrobial activity : Derivatives inhibit bacterial DNA replication via template strand binding (e.g., methyl carboxylate analogs) .
- Anti-inflammatory effects : Substituents like bromine enhance selectivity for inflammatory mediators .
- Kinase inhibition : Bromine at position 3 improves steric and electronic interactions with ATP-binding pockets in kinases .
Advanced Research Questions
Q. How can the bromine atom in this compound be leveraged for further functionalization, and what coupling reactions are most effective?
Methodological Answer:
- Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl/heteroaryl substitutions using boronic acids, forming C–C bonds at the 3-position .
- Buchwald-Hartwig amination : Bromine displacement with amines (e.g., morpholine) under Pd/XPhos catalysis yields N-substituted derivatives .
- Single-electron transfer (SET) reactions : Radical-based pathways using CuI or photoredox catalysts diversify substituents while preserving the core .
Q. What strategies mitigate side reactions during the synthesis of this compound, particularly in scaling up reactions?
Methodological Answer:
- Solvent optimization : Ethyl acetate reduces polymerization risks compared to polar aprotic solvents like DMF .
- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing byproducts like N-(pyridin-2-yl) amides .
- Additive screening : KI enhances bromide ion stability, suppressing unwanted C–C bond cleavage during cyclization .
Q. How do computational models (e.g., DFT or molecular docking) predict the reactivity and target interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., bromine’s σ-hole for halogen bonding) .
- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2 or bacterial gyrase) by simulating ligand-receptor interactions .
- QSAR studies : Quantitative structure-activity relationships correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity trends .
Q. What contradictory findings exist in the literature regarding the biological activity of imidazo[1,2-a]pyridine derivatives, and how can they be resolved?
Methodological Answer:
- Bioactivity variability : Some studies report antimicrobial activity, while others emphasize kinase inhibition. Resolution involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
